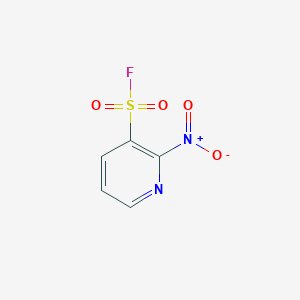

2-Nitropyridine-3-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

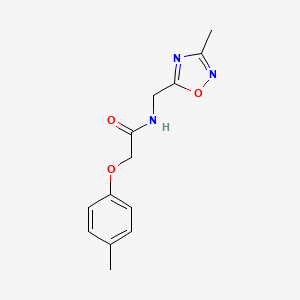

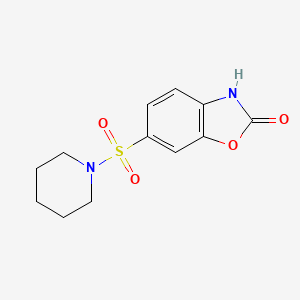

2-Nitropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3FN2O4S . It has a molecular weight of 206.15 . It is a powder in physical form . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3FN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperature .

科学的研究の応用

Catalytic Synthesis of Sulfinamides and Sulfonamides

The catalytic synthesis of sulfinamides, sulfonimidamides, and primary sulfonamides has been facilitated by nickel(II)-catalyzed addition of aryl and heteroaryl boroxines to the sulfinylamine reagent, showcasing the versatility of sulfonyl fluorides in organic synthesis. This method offers a redox-neutral pathway, utilizing commercial catalysts and safe chlorinating agents to produce key intermediates for further chemical transformations Pui Kin Tony Lo & M. Willis, 2021.

Antibacterial Activity

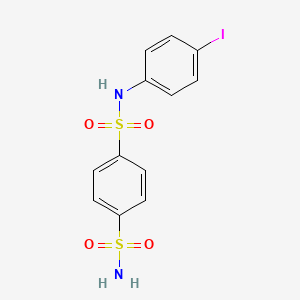

Nitro sulfonyl fluorides have been identified as a new pharmacophore for the development of antibiotics, demonstrating significant antibacterial activity against drug-resistant pathogens such as MRSA, multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa. This highlights their potential in addressing the critical challenge of antibiotic resistance Corinne M Sadlowski et al., 2018.

Electrochemical Synthesis

A novel and environmentally benign electrochemical method has been developed for the synthesis of sulfonyl fluorides from thiols or disulfides and potassium fluoride. This approach requires no additional oxidants or catalysts, showcasing a mild and broad substrate scope method for generating sulfonyl fluorides G. Laudadio et al., 2019.

Sulfonamide Synthesis

The activation of sulfonyl fluorides toward nucleophilic addition with amines using calcium triflimide as a Lewis acid has been described, converting a wide array of sulfonyl fluorides and amines into the corresponding sulfonamides. This method highlights the utility of sulfonyl fluorides in the efficient and diverse synthesis of sulfonamides P. Mukherjee et al., 2018.

Safety and Hazards

将来の方向性

Recent advances in photochemical and electrochemical strategies have emerged as alternative methods for synthesizing diverse sulfonyl fluorides . These strategies are environmentally friendly and sustainable, offering new directions for the synthesis of compounds like 2-Nitropyridine-3-sulfonyl fluoride .

作用機序

Target of Action

2-Nitropyridine-3-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes that contain nucleophilic residues, such as serine, threonine, or tyrosine .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond with its target. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues in the target protein or enzyme . This results in the modification of the target, which can lead to changes in its function.

Biochemical Pathways

Given the reactivity of sulfonyl fluorides, it is likely that this compound could affect a variety of pathways depending on the specific targets it interacts with .

Pharmacokinetics

Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their bioavailability .

Result of Action

The result of the action of this compound would depend on the specific targets it interacts with. By forming a covalent bond with nucleophilic residues in proteins or enzymes, this compound could modulate their function, leading to various molecular and cellular effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the sulfonyl fluoride group . Furthermore, the presence of other nucleophiles could compete with the target for reaction with the sulfonyl fluoride .

特性

IUPAC Name |

2-nitropyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVQXZMDCUWFGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2957037.png)

![N-benzyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2957038.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2957051.png)